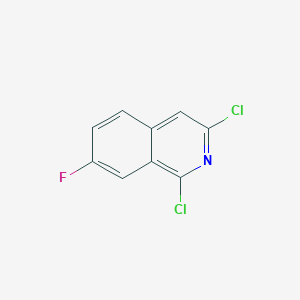

1,3-Dichloro-7-fluoroisoquinoline

Beschreibung

Overview of the Isoquinoline (B145761) Scaffold in Contemporary Chemical Biology

The isoquinoline framework is a privileged structure in medicinal chemistry, frequently appearing in a wide array of natural products and synthetic drugs. rsc.orgnih.gov Its structural rigidity and ability to present substituents in a well-defined three-dimensional space make it an ideal template for designing molecules that can interact with high specificity with biological macromolecules. benthamdirect.com Isoquinoline derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. nih.govresearchgate.net This has fueled extensive research into the synthesis of novel isoquinoline-based compounds with enhanced therapeutic potential. rsc.orgnih.gov The versatility of the isoquinoline scaffold allows for functionalization at various positions, enabling the fine-tuning of its biological profile. rsc.org

The Strategic Significance of Halogenation in Isoquinoline Derivative Research

Halogenation, the process of introducing one or more halogen atoms into a molecule, is a widely employed strategy in drug discovery and development. nih.gov In the context of isoquinoline chemistry, halogenation serves several key purposes. The introduction of halogens can significantly alter the electronic distribution within the isoquinoline ring system, thereby influencing its reactivity and interaction with biological targets. iust.ac.ir For instance, the electron-withdrawing nature of halogens can enhance the susceptibility of certain positions to nucleophilic attack. shahucollegelatur.org.in Furthermore, halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target. nih.gov From a pharmacokinetic perspective, halogenation can improve a molecule's metabolic stability by blocking sites susceptible to enzymatic degradation.

Recent research has focused on developing efficient and site-selective methods for the halogenation of isoquinolines. nih.govacs.orgacs.org These methods provide access to a diverse range of halogenated isoquinoline building blocks that can be further elaborated to create complex molecular architectures.

Positional and Substituent Effects of Halogens, with Emphasis on 1,3-Dichloro-7-fluoroisoquinoline

The position and nature of the halogen substituent on the isoquinoline ring have a profound impact on the molecule's chemical and physical properties. The reactivity of halo-isoquinolines towards nucleophilic substitution is highly dependent on the position of the halogen. Halogens at the C1 and C3 positions are generally more susceptible to displacement than those on the carbocyclic ring. youtube.comshahucollegelatur.org.in This is attributed to the electron-deficient nature of the pyridine (B92270) ring, which activates these positions towards nucleophilic attack. quora.comyoutube.com

For example, in 1,3-dichloroisoquinoline (B189448), the chlorine atom at the 1-position is more reactive towards nucleophiles than the chlorine at the 3-position. shahucollegelatur.org.in This differential reactivity allows for selective functionalization at the C1 position.

The synthesis of this and related compounds, such as 1,3-dichloro-7-(trifluoromethyl)isoquinoline, highlights the ongoing interest in creating polysubstituted isoquinolines with unique properties. bldpharm.com These compounds serve as versatile intermediates for the preparation of more complex isoquinoline derivatives with potential applications in materials science and medicinal chemistry. For instance, the synthesis of 8-fluoro-3,4-dihydroisoquinoline (B12937770) and its subsequent transformations demonstrate the utility of fluorinated isoquinolines in generating libraries of compounds for drug discovery programs. mdpi.comresearchgate.net Similarly, the synthesis of 7-chloroquinoline (B30040) derivatives through methods like ultrasound irradiation showcases the continuous efforts to develop efficient synthetic protocols for halogenated quinolines and isoquinolines. semanticscholar.org

The study of reactions involving halogenated isoquinolines, such as the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-dichloroquinoline, provides insights into the reactivity and potential applications of these compounds. mdpi.comresearchgate.net

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-dichloro-7-fluoroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2FN/c10-8-3-5-1-2-6(12)4-7(5)9(11)13-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPCBWABYLPCEQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C(N=C(C=C21)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650485 | |

| Record name | 1,3-Dichloro-7-fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941294-25-3 | |

| Record name | 1,3-Dichloro-7-fluoroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dichloro-7-fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Structure Activity Relationships Sar in Halogenated Isoquinoline Research

Impact of Halogen Substitution Pattern on Biological Activity Profiles

Comparative Analysis of Chloro and Fluoro Substituents on Potency and Selectivity

The presence of both chloro and fluoro substituents on the isoquinoline (B145761) core, as seen in 1,3-Dichloro-7-fluoroisoquinoline, introduces a unique combination of electronic and steric properties that significantly influence its interaction with biological targets. Chlorine, being larger and more polarizable than fluorine, can engage in different types of interactions, including halogen bonding, which may contribute to enhanced binding affinity. rsc.org Fluorine, on the other hand, is a small, highly electronegative atom that can alter the pKa of nearby functional groups and modulate metabolic stability. cambridgemedchemconsulting.com The strategic placement of these atoms can therefore be used to optimize a compound's potency and selectivity.

In many heterocyclic systems, the replacement of a hydrogen atom with a fluorine atom can lead to increased metabolic stability due to the strength of the C-F bond. cambridgemedchemconsulting.com Furthermore, the high electronegativity of fluorine can influence the electronic distribution within the molecule, potentially leading to more favorable interactions with the target protein. Chlorine atoms, while also electron-withdrawing, are larger and can introduce steric hindrance or form specific halogen bonds that may either enhance or diminish activity depending on the topology of the binding site. The "magic chloro" effect, where the introduction of a chlorine atom leads to a significant improvement in potency, is a well-documented phenomenon in medicinal chemistry.

A hypothetical comparison of the biological activity of isoquinoline derivatives with different halogen substitutions is presented in Table 1. This table illustrates how the interplay between chloro and fluoro substituents can modulate potency.

Table 1: Illustrative Biological Activity of Halogenated Isoquinoline Analogs

| Compound | Substitution Pattern | Hypothetical IC₅₀ (nM) |

| Isoquinoline | Unsubstituted | >10000 |

| 1,3-Dichloroisoquinoline (B189448) | 1,3-di-Cl | 500 |

| 7-Fluoroisoquinoline (B94710) | 7-F | 1200 |

| This compound | 1,3-di-Cl, 7-F | 150 |

| 1,3-Difluoro-7-chloroisoquinoline | 1,3-di-F, 7-Cl | 350 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles.

Positional Isomerism Effects on Pharmacological Responses

The position of halogen substituents on the isoquinoline ring is a critical determinant of biological activity. A change in the position of a halogen can dramatically alter the molecule's shape, dipole moment, and the accessibility of key pharmacophoric features, leading to significant changes in pharmacological responses. For instance, studies on other heterocyclic scaffolds have shown that moving a halogen substituent from one position to another can result in a switch in selectivity for different biological targets.

In the context of this compound, the placement of chlorine atoms at positions 1 and 3, and a fluorine atom at position 7 is specific. Shifting the fluorine to a different position, for example, to the 5- or 6-position, would alter the electronic landscape of the benzene (B151609) portion of the isoquinoline ring. Similarly, moving one of the chlorine atoms from the 1- or 3-position to another location on the pyridine (B92270) ring would fundamentally change the molecule's interaction with its target. Such positional isomers can exhibit vastly different potencies and selectivities.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. japsonline.comnih.gov For analogs of this compound, a QSAR model could be developed to predict the biological activity of new derivatives and to guide the design of more potent and selective compounds.

A QSAR study on this series of compounds would involve calculating various molecular descriptors for each analog. These descriptors can be classified into several categories, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). By correlating these descriptors with the observed biological activity, a statistically significant QSAR model can be generated. For halogenated compounds, specific quantum-chemical descriptors can be particularly useful in developing predictive QSAR models. nih.gov

Table 2: Hypothetical Descriptors for a QSAR Model of this compound Analogs

| Analog | Substitution | logP | Molecular Weight | Dipole Moment (Debye) | Predicted pIC₅₀ |

| 1 | 1,3-di-Cl, 7-F | 3.8 | 216.04 | 2.5 | 7.82 |

| 2 | 1-Cl, 3-Br, 7-F | 4.1 | 260.49 | 2.6 | 7.50 |

| 3 | 1,3-di-Cl, 7-CN | 3.2 | 222.05 | 4.1 | 6.95 |

| 4 | 1,3-di-Cl, 7-OCH₃ | 3.6 | 229.07 | 2.1 | 7.20 |

Note: The data in this table is hypothetical and for illustrative purposes.

Bioisosteric Modifications and Their Influence on Ligand-Target Interactions

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. cambridgemedchemconsulting.comnih.gov In the case of this compound, the chlorine and fluorine atoms are potential sites for bioisosteric replacement.

For example, a chlorine atom can sometimes be replaced by a trifluoromethyl group (CF₃) or a cyano group (CN). These groups are also electron-withdrawing but differ in size and shape, which can lead to altered interactions with the target protein. The replacement of a fluorine atom with a hydroxyl (OH) or amino (NH₂) group can introduce new hydrogen bonding capabilities, potentially increasing binding affinity. However, it is important to note that even seemingly simple bioisosteric replacements, such as swapping one halogen for another, can have significant and sometimes unpredictable effects on biological activity due to differences in the nature of their interactions. cambridgemedchemconsulting.com

The ethynyl (B1212043) group has also been explored as a bioisostere for halogens, capable of mimicking halogen bonds in some cases. nih.gov The choice of a suitable bioisostere depends on the specific binding pocket environment and the desired changes in the compound's properties.

Analysis of Substituents Beyond Halogens on the Isoquinoline Scaffold and Their SAR Implications

While halogens play a crucial role in the SAR of many isoquinoline derivatives, the introduction of other substituents can further modulate their biological activity. The synthesis of isoquinolines with diverse functional groups at various positions allows for a comprehensive exploration of the SAR. nih.govnih.gov

For instance, the introduction of small alkyl groups, alkoxy groups, or nitro groups at different positions on the isoquinoline ring of a 1,3-dichloro-7-fluoro-isoquinoline analog could lead to compounds with improved properties. The addition of a methyl group could enhance hydrophobic interactions, while an alkoxy group could act as a hydrogen bond acceptor. A nitro group, being strongly electron-withdrawing, would significantly alter the electronic properties of the aromatic system. The synthesis and biological evaluation of such analogs are essential for building a comprehensive SAR profile and for the optimization of lead compounds. Studies on related isoquinolinone structures have shown that the introduction of various substituted aryl groups can lead to potent anticancer activity. nih.gov

Investigation of Biological Activities and Mechanisms of Action for Halogenated Isoquinolines

Anticancer and Antiproliferative Activities

The quest for novel anticancer agents has led researchers to explore various heterocyclic compounds, with isoquinoline (B145761) derivatives showing considerable promise. researchgate.net These compounds can induce cell death and inhibit proliferation in various cancer cell lines through multiple mechanisms. nih.govmdpi.com Research into compounds structurally similar to 1,3-dichloro-7-fluoroisoquinoline, such as certain phenylethynyl-substituted isoquinolines, has demonstrated significant antineoplastic activity.

A primary mechanism by which many anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death. Isoquinoline alkaloids have been shown to be effective inducers of apoptosis in various cancer cell lines. nih.govnih.gov This process is often characterized by morphological changes such as chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies.

The apoptotic cascade can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of effector caspases, such as caspase-3. Activated caspase-3 is responsible for cleaving numerous cellular substrates, including poly(ADP-ribose) polymerase (PARP), which ultimately leads to DNA fragmentation and cell death. nih.gov Studies on chelerythrine (B190780), an isoquinoline alkaloid, have shown it can induce apoptosis in gastric cancer cells by activating caspase-3, -8, and -9, decreasing the mitochondrial membrane potential, and modulating the expression of Bcl-2 family proteins. nih.gov Similarly, novel synthetic isoquinoline derivatives have been found to promote apoptosis in ovarian cancer cells, evidenced by the upregulation of cleaved caspase-3 and PARP. nih.govnih.gov

The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Many anticancer compounds function by interrupting the cell cycle at specific checkpoints, thereby preventing cancer cells from dividing. Isoquinoline derivatives have been demonstrated to induce cell cycle arrest at various phases. nih.govnih.gov

For instance, research on fluorinated phenylethynyl-substituted heterocycles, which are related to isoquinolines, found that they could inhibit cyclin D1 and induce the expression of p21, a cyclin-dependent kinase inhibitor. Cyclin D1 is a key protein that promotes progression through the G1 phase of the cell cycle, so its inhibition leads to G1 arrest. Other studies have shown that certain derivatives can arrest the cell cycle at the G2/M phase. nih.gov For example, the compound Isoalantolactone has been shown to cause a marked increase in the population of colorectal cancer cells in the G0/G1 phase. nih.gov This modulation of cell cycle progression is a critical component of the antiproliferative activity of these compounds.

Microtubules are dynamic polymers of α- and β-tubulin dimers and are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. Consequently, they are a well-established target for anticancer drugs. mdpi.com Agents that interfere with microtubule dynamics can arrest cells in mitosis, leading to apoptotic cell death.

Several isoquinoline and quinoline (B57606) derivatives have been identified as potent inhibitors of tubulin polymerization. nih.govacs.orgresearchgate.net These compounds often act by binding to the colchicine-binding site on β-tubulin, which prevents the assembly of microtubules. nih.govacs.org For example, certain 5,6-dihydroindolo[2,1-a]isoquinoline derivatives were found to inhibit tubulin polymerization, with the most active compounds showing IC50 values in the low micromolar range, comparable to colchicine (B1669291). acs.orgnih.gov Similarly, a series of novel quinoline derivatives were designed as tubulin inhibitors targeting the colchicine site, with the lead compound successfully inhibiting tubulin polymerization with an IC50 value of 17 µM. nih.govresearchgate.net

Inhibitor of Apoptosis Proteins (IAPs) are a family of endogenous proteins that block apoptosis by binding to and inhibiting caspases. Elevated levels of IAPs are found in many cancers and are associated with tumor progression and resistance to therapy. Therefore, developing antagonists that block IAP function is an attractive anticancer strategy. nih.gov

Recent studies have shown that molecules with an isoquinoline skeleton can act as IAP antagonists. In a significant study, two newly synthesized isoquinoline derivatives, B01002 and C26001, were found to inhibit ovarian tumor growth in part by downregulating IAPs. nih.govnih.gov Specifically, these compounds reduced the protein levels of XIAP, cIAP-1, and survivin in tumors without affecting their mRNA levels, suggesting a post-transcriptional mechanism of action. nih.gov By antagonizing these IAPs, the isoquinoline derivatives effectively remove the "brakes" on apoptosis, allowing the caspase cascade to proceed and leading to cancer cell death. nih.govnih.gov

| Compound Class/Derivative | Cancer Cell Line | IC50 / Effect | Mechanism of Action |

| Isoquinoline Derivative B01002 | SKOV3 (Ovarian) | 7.65 µg/mL | Downregulation of IAPs (XIAP, cIAP-1, survivin), Apoptosis induction nih.gov |

| Isoquinoline Derivative C26001 | SKOV3 (Ovarian) | 11.68 µg/mL | Downregulation of IAPs (XIAP, cIAP-1, survivin), Apoptosis induction nih.gov |

| Quinoline Derivative 4c | MDA-MB-231 (Breast) | 17 µM (Tubulin) | Tubulin polymerization inhibition, G2/M cell cycle arrest nih.govresearchgate.net |

| (+)-6-butyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-a]isoquinoline | N/A (in vitro) | 3.1 µM (Tubulin) | Tubulin polymerization inhibition, Binds colchicine site acs.orgnih.gov |

| Phenylethynyl-substituted Isoquinolines | Colon Cancer Cells | Not specified | Inhibition of cyclin D1, Induction of p21 |

Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)

The isoquinoline scaffold is present in numerous alkaloids that possess a broad spectrum of antimicrobial activities. researchgate.netnih.gov Halogenation of the core structure can further enhance these properties. dntb.gov.uaresearchgate.net A new class of alkynyl isoquinoline compounds has demonstrated strong bactericidal activity against a range of Gram-positive bacteria, including multidrug-resistant strains like MRSA. mdpi.com Preliminary studies suggest these compounds may interfere with cell wall and nucleic acid biosynthesis. mdpi.com

A primary mechanism for the antibacterial action of the closely related quinolone and fluoroquinolone class of compounds is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. nih.govyoutube.com These enzymes are essential for bacterial survival as they control the topological state of DNA during replication, transcription, and repair. mdpi.com

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process crucial for initiating replication and relieving the torsional stress caused by the unwinding of the DNA helix. nih.govmdpi.com

Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) the two newly replicated daughter chromosomes, allowing them to segregate into daughter cells. nih.govnih.gov

Quinolones function by binding to the complex formed between the topoisomerase and DNA. This stabilizes a transient, cleaved state of the DNA, leading to double-strand breaks that are lethal to the bacterium. nih.govyoutube.com The fluorine atom, a key feature of fluoroquinolones and present in this compound, is known to significantly enhance the potency against Gram-negative bacteria. nih.gov

More recently, a novel class of isoquinoline sulfonamides was discovered to act as allosteric inhibitors of DNA gyrase, demonstrating activity even against fluoroquinolone-resistant bacteria. nih.gov This highlights that the isoquinoline scaffold, beyond mimicking traditional quinolones, can inhibit essential bacterial enzymes through distinct mechanisms, offering new avenues to combat antibiotic resistance. nih.gov

| Target Enzyme | Function | Role in Bacteria | Inhibition Consequence |

| DNA Gyrase | Introduces negative supercoils into DNA. nih.govmdpi.com | Relieves torsional stress during DNA replication. youtube.com | Inhibition of DNA synthesis, DNA strand breaks. nih.gov |

| Topoisomerase IV | Decatenates replicated chromosomes. nih.govnih.gov | Allows segregation of daughter chromosomes. youtube.com | Disruption of cell division, DNA strand breaks. nih.govresearchgate.net |

Disruption of Bacterial Cell Wall Synthesis

There is no available scientific data from peer-reviewed studies or other public records that investigates or establishes the effect of this compound on the synthesis of bacterial cell walls. Research into the antibacterial properties of this specific compound has not been published.

Mechanisms of Antiviral Action (e.g., HIV-Protease Inhibition, Viral Replication Interference)

Currently, no studies have been published that explore the antiviral potential of this compound. Its mechanism of action, including any potential for HIV-protease inhibition or interference with viral replication, remains uninvestigated in the available scientific literature. While some broad classes of isoquinoline derivatives have been explored for antiviral properties, these findings are not specific to the 1,3-dichloro-7-fluoro substituted variant.

Neuropharmacological Activities

There is no direct research on the neuropharmacological profile of this compound. The subsequent subsections detail specific areas where data is absent.

No research data is available regarding the binding affinity or selectivity of this compound for D1-like or D2-like dopamine (B1211576) receptors. Its potential as a dopaminergic ligand has not been characterized.

The potential neuroprotective effects of this compound, specifically concerning the mitigation of oxidative damage, have not been evaluated in any published studies.

There are no public research findings on the modulatory effects of this compound on neurotransmitter systems, including the serotonergic system or its potential to inhibit monoamine oxidase.

Enzymatic Inhibition Studies

No studies detailing the inhibitory activity of this compound against specific enzymes have been found in the public domain. A patent for different chemical entities describes the use of this compound as a reactant in a multi-step synthesis, but does not provide any biological or enzymatic assay data for the compound itself. google.com

Deubiquitinase Inhibition (e.g., USP2, USP7) and Selectivity Switching

Research into the biological activity of halogenated isoquinolines has revealed their potential as inhibitors of deubiquitinases (DUBs), a class of enzymes that play a crucial role in the ubiquitin-proteasome system. This system is vital for protein degradation and regulation, and its dysregulation is implicated in various diseases, including cancer.

A study on halogen-substituted isoquinoline-1,3-diones, which are structurally related to this compound, has demonstrated their ability to inhibit the deubiquitinase USP2. nih.gov The research highlighted that the inhibitory mechanism of the lead compound was independent of reactive oxygen species and operated through an uncompetitive mode with a half-maximal inhibitory concentration (IC50) of 250 nM. nih.gov

A key finding of this research was the critical role of halogen substituents on the isoquinoline scaffold in determining both the potency and selectivity of inhibition between different deubiquitinases. nih.gov Specifically, the introduction of a fluorine atom was shown to completely switch the selectivity of the inhibitor from USP2 to another deubiquitinase, USP7. nih.gov This discovery underscores the importance of the halogenation pattern in designing selective DUB inhibitors. The study suggests that the isoquinoline-1,3-dione core, along with the strategic placement of halogen substituents, provides a valuable platform for developing next-generation, highly selective deubiquitinase inhibitors. nih.govnih.gov

| Compound Class | Target Deubiquitinase | Key Findings |

| Halogen-substituted isoquinoline-1,3-diones | USP2, USP7 | Halogen substitution patterns dictate inhibitory potency and selectivity. Fluorine substitution can switch selectivity from USP2 to USP7. nih.gov |

Modulation of Cytochrome P450 Enzymes (e.g., CYP1A2, CYP2C19)

While direct studies on the modulation of cytochrome P450 (CYP) enzymes by this compound are not extensively available in the reviewed literature, research on a broad range of isoquinoline alkaloids provides insights into the potential interactions of this class of compounds with the CYP system. The CYP enzymes are a superfamily of proteins essential for the metabolism of a wide variety of endogenous and exogenous compounds, including drugs.

A study investigating the in vitro CYP inhibition potencies of 36 isoquinoline alkaloids found that many of these compounds exhibited inhibitory activity against major human drug-metabolizing CYP enzymes. nih.gov The most frequently inhibited isoform was CYP3A4, with 30 of the 36 alkaloids showing at least moderate potency. nih.gov CYP2D6 and CYP2C19 were also significantly inhibited by a number of the tested alkaloids. nih.gov In contrast, CYP1A2, CYP2B6, CYP2C8, and CYP2C9 were inhibited to a lesser extent, and no significant inhibition of CYP2A6 was observed. nih.gov These findings suggest that the isoquinoline scaffold is a relevant structure for interaction with CYP enzymes, and the specific substitution patterns on the isoquinoline ring likely determine the potency and selectivity of inhibition for different CYP isoforms.

| Isoquinoline Alkaloid Set (n=36) | CYP Isoform | Inhibition Profile |

| Papaveraceae-derived and synthetic analogs | CYP3A4 | 15/36 showed potent inhibition (IC50 < 1 µM) |

| CYP2D6 | 26/34 showed at least moderate inhibition | |

| CYP2C19 | 15/36 showed at least moderate inhibition | |

| CYP1A2, CYP2B6, CYP2C8, CYP2C9 | Less frequent and potent inhibition |

Acetylcholinesterase Inhibitory Potential

The potential for isoquinoline derivatives to act as acetylcholinesterase (AChE) inhibitors has been an area of interest in the context of neurodegenerative diseases like Alzheimer's disease, where the inhibition of AChE can lead to symptomatic improvement.

Studies on various isoquinoline alkaloids have demonstrated their ability to inhibit AChE. For instance, several bisbenzylisoquinoline alkaloids have shown inhibitory activity against AChE in the micromolar range. nih.gov Further investigation into the monomeric moieties of these complex alkaloids, specifically 1-benzylisoquinolines, has been pursued to understand the core structural requirements for AChE inhibition. nih.govcapes.gov.br Additionally, a study on isoquinoline alkaloids from Macleaya cordata identified chelerythrine as a potent inhibitor of both acetylcholinesterase and butyrylcholinesterase, with IC50 values of 0.72 µM and 2.15 µM, respectively. mdpi.com This indicates that the isoquinoline framework can serve as a basis for the development of cholinesterase inhibitors. However, direct experimental data on the acetylcholinesterase inhibitory potential of this compound itself is not available in the reviewed scientific literature.

| Isoquinoline Alkaloid | Target Enzyme | IC50 Value |

| Chelerythrine | Acetylcholinesterase (AChE) | 0.72 µM mdpi.com |

| Butyrylcholinesterase (BChE) | 2.15 µM mdpi.com |

Anti-inflammatory and Antioxidant Mechanisms

The isoquinoline scaffold is present in numerous natural and synthetic compounds that exhibit anti-inflammatory and antioxidant properties. nih.govresearchgate.netrsc.orgnih.gov While specific studies detailing the anti-inflammatory and antioxidant mechanisms of this compound are limited, its inclusion in patents for compounds aimed at treating inflammatory diseases suggests a potential role in this area. gccpo.org

A novel isoquinoline derivative, CYY054c, has been shown to exhibit significant anti-inflammatory properties in a model of endotoxemia. nih.gov This compound was found to inhibit lipopolysaccharide (LPS)-induced NF-κB expression in macrophages, leading to a reduction in the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov Furthermore, CYY054c decreased the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are key mediators of the inflammatory response. nih.gov In animal models, CYY054c administration alleviated the systemic inflammatory storm and improved cardiac function during endotoxemia. nih.gov These findings highlight the potential of isoquinoline derivatives to modulate key inflammatory pathways.

The antioxidant activity of quinoline and isoquinoline derivatives has also been reported. nih.govresearchgate.netui.ac.id The mechanisms often involve the ability to scavenge free radicals and chelate metal ions. ui.ac.id The specific structural features of the isoquinoline ring and its substituents are expected to influence the antioxidant capacity.

Other Investigated Biological Activities and Their Molecular Targets

Beyond the specific activities detailed above, the isoquinoline core is a versatile scaffold found in a wide array of biologically active molecules. rsc.orgnih.gov Isoquinoline alkaloids, for example, have been reported to possess a broad spectrum of pharmacological effects, including antitumor, antibacterial, antiviral, and neuroprotective activities. nih.govnih.gov The diverse biological profiles of these compounds are a result of their varied structural features and substitution patterns, which allow them to interact with a multitude of molecular targets.

A patent has disclosed the use of this compound as an intermediate in the synthesis of pyridinyl and fused pyridinyl triazolone derivatives. google.com While the patent focuses on the final products, the inclusion of this specific halogenated isoquinoline as a starting material suggests its utility in building more complex molecules with potential therapeutic applications.

The broad range of biological activities associated with the isoquinoline scaffold continues to make it an attractive starting point for drug discovery and development. The specific halogenation pattern of this compound may confer unique properties that could be exploited in the design of novel therapeutic agents targeting a variety of molecular pathways.

Computational Chemistry and in Silico Modeling for Halogenated Isoquinolines

Molecular Docking Simulations for Predicting Ligand-Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target.

Molecular docking simulations are employed to understand how halogenated isoquinoline (B145761) derivatives fit into the active sites of biological receptors. The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding pocket and scoring them based on a force field that estimates the binding free energy. A lower binding energy score typically indicates a more stable and favorable interaction.

Studies on related halogenated heterocyclic compounds demonstrate that these interactions are often governed by a combination of forces, including hydrogen bonds, hydrophobic interactions, and halogen bonds. scispace.com The results from docking can reveal key amino acid residues that are critical for binding. nih.gov For instance, docking studies on 2H-thiopyrano[2,3-b]quinoline derivatives identified interactions with residues such as ILE-8, LYS-7, and TRP-12. nih.gov While specific data for 1,3-Dichloro-7-fluoroisoquinoline is not extensively published, the binding affinities for similar halogenated heterocyclic compounds against various receptors often fall within the -5 to -12 kcal/mol range, suggesting potent inhibitory potential. scispace.comnih.govmdpi.com

Table 1: Illustrative Binding Affinities of Halogenated Heterocyclic Compounds with Various Receptors

| Compound Class | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |

| Halogenated Naphthol Derivatives | 17β-HSD1 | -10.26 to -11.94 | Not Specified |

| Thiopyrano[2,3-b]quinoline Derivatives | CB1a | -5.3 to -6.1 | ILE-8, LYS-7, TRP-12, PHE-15 |

| Thiazolidinone Hybrids | Enoyl‐ACP Reductase | -8.6 | Not Specified |

| Thiazo Derivatives | Cystalysin | -6.6 to -8.4 | Not Specified |

Note: This table presents data from studies on various halogenated and heterocyclic compounds to illustrate typical binding affinity ranges and is not specific to this compound.

DNA Gyrase: Bacterial type II topoisomerases, including DNA gyrase and topoisomerase IV, are well-established targets for quinolone-based antibiotics. nih.govmdpi.com These enzymes introduce double-stranded breaks in DNA to manage its topology, a process essential for replication and transcription. nih.govnih.gov Fluoroquinolones function by stabilizing the enzyme-DNA covalent complex, which inhibits DNA re-ligation and leads to cell death. nih.govnih.gov Given the structural similarity of the isoquinoline scaffold to quinolones, this compound could be investigated as a potential inhibitor of DNA gyrase. Molecular docking would be the primary tool to predict if the compound can favorably bind to the enzyme's active site, potentially interacting with key residues in the GyrA or GyrB subunits. nih.govresearchgate.net

Dopamine (B1211576) Receptors: Dopamine receptors, which are central to neurotransmission in the brain, are categorized into D1-like and D2-like families. nih.gov These receptors are targets for drugs treating neurological and psychiatric disorders. The interaction of small molecules with dopamine receptors can be modeled to predict binding affinities. nih.gov The isoquinoline core is a known pharmacophore in compounds targeting the central nervous system. Therefore, in silico docking of this compound into the crystal structures of dopamine receptors (e.g., D1, D2, D3) could elucidate its potential as a modulator of dopaminergic signaling, identifying high and low-affinity binding states. nih.govnih.gov

IAPs (Inhibitors of Apoptosis Proteins): Inhibitors of Apoptosis Proteins are a family of proteins that regulate programmed cell death (apoptosis). There is currently limited specific public information from the conducted searches regarding the application of halogenated isoquinolones as binders or inhibitors of IAPs.

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time, providing insights into the conformational stability of the ligand-protein complex. nih.govmdpi.com By simulating the complex in a realistic environment (e.g., solvated in water with ions), researchers can assess the stability of the binding pose predicted by docking. mdpi.com Key metrics from MD simulations include the Root Mean Square Deviation (RMSD), which measures the deviation of the protein and ligand from their initial positions, and the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of individual residues. nih.govmdpi.com Stable complexes are characterized by low RMSD and RMSF values over the simulation time, confirming a strong and persistent interaction. nih.gov

Table 2: Typical Parameters for Molecular Dynamics Simulations of Ligand-Protein Complexes

| Parameter | Description | Typical Value/Setting |

| Force Field | A set of parameters to calculate potential energy | AMBER, OPLS, CHARMM |

| Water Model | Model used to simulate water molecules | TIP3P, SPC/E |

| Simulation Time | Duration of the simulation | 100-200 nanoseconds |

| Temperature | Simulated system temperature | 300 K (27 °C) |

| Pressure | Simulated system pressure | 1 bar |

| Ensemble | Statistical ensemble used for simulation | NPT (isothermal-isobaric) |

Note: This table outlines common settings for MD simulations and is not from a specific study on this compound.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, often based on Density Functional Theory (DFT), are used to determine the electronic structure of a molecule. mdpi.com These calculations provide fundamental information about electron distribution, orbital energies, and molecular geometry, which are essential for predicting chemical reactivity and the stability of different molecular states. mdpi.comsemanticscholar.org

According to Frontier Molecular Orbital (FMO) theory, a molecule's reactivity is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the highest energy orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor (electrophile). youtube.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates higher reactivity. mdpi.com For halogenated isoquinolines, quantum calculations can reveal how the positions and types of halogen atoms influence the HOMO-LUMO energies. semanticscholar.org Halogen substitution often lowers the LUMO energy level, which can increase the molecule's electrophilicity and its ability to participate in certain reactions. mdpi.comsemanticscholar.org

Table 3: Illustrative Frontier Molecular Orbital Energies for Halogenated Aromatic Compounds

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Halogen-Substituted Inhibitor (Example 1) | -6.5 | -3.42 | 3.08 |

| Halogen-Substituted Inhibitor (Example 2) | -7.1 | -3.65 | 3.45 |

Note: This table provides example values based on studies of halogen-substituted molecules to illustrate the concept of FMO analysis. semanticscholar.org It is not specific to this compound.

Regioselectivity refers to the preference for a chemical reaction to occur at one position over others. In the synthesis of halogenated isoquinolines, controlling the position of halogenation is crucial. Quantum chemical calculations can provide a theoretical foundation for understanding and predicting this selectivity.

The regioselectivity of electrophilic halogenation reactions on aromatic rings like isoquinoline is determined by the electron density at different positions. Computational methods can calculate the distribution of electrostatic potential or the Fukui functions, which indicate the most likely sites for electrophilic or nucleophilic attack. For isoquinoline N-oxides, for instance, methods have been developed for regioselective chlorination at the C2 position. researchgate.net Similarly, metal-free methods for remote C-H halogenation of 8-substituted quinolines have shown high regioselectivity for the C5 position. rsc.org Theoretical studies can model the reaction intermediates and transition states to explain why one regioisomer is favored over another, considering both steric and electronic effects. nih.govmdpi.com This predictive power is invaluable for designing efficient synthetic routes to specifically substituted isoquinolines like this compound.

Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties Using Computational Models

In the early stages of drug discovery, the assessment of a compound's ADMET profile is crucial for identifying candidates with a higher probability of success in clinical trials. Computational models offer a rapid and cost-effective means to predict these properties, helping to filter out compounds with unfavorable characteristics. tandfonline.com These predictions are typically based on Quantitative Structure-Activity Relationship (QSAR) models, which correlate a compound's structural or physicochemical features with its observed ADMET properties, and molecular modeling, which simulates the interaction of the compound with biological systems. nih.govjapsonline.com

For a specific molecule like this compound, various ADMET parameters can be calculated using established computational tools and algorithms. These parameters help to evaluate its potential as a drug candidate. Key physicochemical properties are often assessed against criteria such as Lipinski's Rule of Five to predict oral bioavailability. eurekaselect.com Other critical predictions include aqueous solubility, blood-brain barrier (BBB) permeability, interaction with metabolic enzymes like cytochrome P450 (CYP), and potential toxicities such as hepatotoxicity. unhas.ac.idnih.gov

While a comprehensive, experimentally verified ADMET profile for this compound is not extensively published, computational models can provide valuable initial insights. The table below presents a predicted ADMET profile for this compound, with values derived from its chemical structure and established predictive algorithms.

| Parameter | Predicted Value for this compound | Significance in Drug Discovery |

|---|---|---|

| Molecular Weight | 216.04 g/mol | Influences absorption and distribution; values <500 g/mol are generally preferred for oral bioavailability. |

| XlogP³ | 4.1 | A measure of lipophilicity, which affects absorption, distribution, and metabolism. Values <5 are typically desired. uni.lu |

| Hydrogen Bond Donors | 0 | Affects solubility and membrane permeability. Values <5 are favored by Lipinski's rules. |

| Hydrogen Bond Acceptors | 2 (N, F atoms) | Impacts solubility and binding to targets. Values <10 are part of Lipinski's guidelines. |

| Aqueous Solubility Level | Low | Poor solubility can hinder absorption and formulation. Computational models predict this based on structure. tandfonline.com |

| BBB Permeability Level | High | Indicates the likelihood of crossing the blood-brain barrier. High permeability is needed for CNS targets but can cause side effects for peripheral targets. tandfonline.com |

| CYP2D6 Inhibitor | Likely Inhibitor | Predicts potential for drug-drug interactions, as CYP2D6 is a major enzyme in drug metabolism. nih.gov |

| Hepatotoxicity | Probable | Predicts potential for causing liver damage, a major reason for drug failure. Models are trained on known hepatotoxic compounds. nih.gov |

Virtual Screening and De Novo Design Strategies for Novel Isoquinoline Derivatives

Beyond predicting properties, computational chemistry is instrumental in the discovery of new bioactive molecules. Virtual screening and de novo design are two key strategies that can leverage the this compound scaffold to develop novel therapeutic agents.

Virtual Screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target, such as a protein kinase. mdpi.com This process can be either structure-based or ligand-based.

Structure-Based Virtual Screening (SBVS): If the 3D structure of the target protein is known, molecular docking can be used to fit candidate molecules into the binding site and score their interactions. The isoquinoline core is a well-established scaffold for kinase inhibitors, as it can mimic the purine (B94841) ring of ATP and form key interactions in the enzyme's hinge region. nih.govnih.gov A library of compounds containing the this compound core could be docked against a panel of kinases to identify potential inhibitors. ed.ac.uk

Ligand-Based Virtual Screening (LBVS): When a target structure is unavailable, models can be built based on a set of known active ligands. Pharmacophore modeling, for example, identifies the essential 3D arrangement of chemical features required for bioactivity. frontiersin.org A pharmacophore model could be generated from known isoquinoline-based inhibitors, and then used to screen databases for novel compounds, including derivatives of this compound, that match the model.

De Novo Design is a computational strategy for generating entirely new molecules from scratch, rather than screening pre-existing ones. nih.govnih.gov These methods often use a starting fragment or scaffold and computationally "grow" a molecule within the constraints of a target's binding site.

Fragment-Based Design: this compound can serve as an ideal starting fragment. Its rigid isoquinoline core provides a solid anchor point within a binding pocket. researchoutreach.org Computational algorithms can then explore adding different chemical groups to the scaffold, optimizing interactions to enhance binding affinity and selectivity. The chlorine and fluorine atoms on the ring provide specific vectors for growth and can participate in favorable interactions like halogen bonding. aimspress.com

Generative Models: More recently, artificial intelligence and deep learning have been used to create generative models that can design novel molecules. nih.govnih.gov These models can be trained on large datasets of known drugs or specific inhibitor classes (e.g., isoquinoline kinase inhibitors) to learn the "rules" of molecular design. Such a model could be tasked to generate new molecules that incorporate the this compound scaffold while optimizing for predicted activity against a target and favorable ADMET properties.

Through these sophisticated computational strategies, this compound can be used as a valuable chemical starting point for the rational design and discovery of the next generation of isoquinoline-based therapeutics.

Analytical Methodologies for Research on Halogenated Isoquinolines

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the precise molecular structure of 1,3-dichloro-7-fluoroisoquinoline. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition, connectivity, and the chemical environment of its constituent atoms.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous structural determination of organic molecules in solution. For this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) NMR experiments would be employed to assign all proton, carbon, and fluorine signals.

¹H NMR: The proton NMR spectrum would reveal the chemical shifts, coupling constants, and integration of the aromatic protons on the benzo-fused ring. The substitution pattern—with chlorine at positions 1 and 3 and fluorine at position 7—would significantly influence the electronic environment of the remaining protons (H-4, H-5, H-6, and H-8), leading to predictable shifts and coupling patterns.

¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbons directly bonded to the electronegative chlorine (C-1, C-3) and fluorine (C-7) atoms would exhibit characteristic downfield shifts. The remaining carbon signals would be assigned based on their expected chemical shifts and through correlation with attached protons in 2D NMR experiments.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a crucial and highly sensitive technique. nih.gov It would show a single resonance for the fluorine atom at the C-7 position. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring, and its coupling to adjacent protons (H-6 and H-8) would provide further structural confirmation. This method is noted for its simplicity and high specificity in analyzing fluorinated compounds. nih.gov

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for piecing together the full molecular structure.

COSY would establish the connectivity between adjacent protons (e.g., H-5 with H-6, and H-8 with its neighbors).

HSQC would correlate each proton signal with its directly attached carbon atom.

HMBC would reveal longer-range couplings between protons and carbons (typically 2-3 bonds), which is critical for confirming the placement of the substituents and assembling the isoquinoline (B145761) core. For instance, correlations from H-8 to C-7 and C-1, or from H-5 to C-7 and C-4, would be key in verifying the substitution pattern.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound with high precision, which in turn allows for the calculation of its elemental formula. youtube.com For this compound (C₉H₄Cl₂FN), HRMS would provide a measured mass that is very close to the calculated theoretical mass.

A key feature in the mass spectrum of a chlorine-containing compound is the presence of isotopic peaks. youtube.com Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, molecules containing two chlorine atoms, like this compound, will exhibit a characteristic M, M+2, and M+4 peak pattern with a specific intensity ratio, confirming the presence of two chlorine atoms. Techniques like electrospray ionization (ESI) are often used to generate the molecular ions for analysis. nih.gov

| Technique | Information Obtained | Application to this compound |

| HRMS (e.g., ESI-TOF) | Exact mass and elemental formula. | Confirms the molecular formula C₉H₄Cl₂FN by matching the measured mass to the calculated mass (214.9708). |

| Isotopic Pattern Analysis | Number of chlorine/bromine atoms. | The characteristic M, M+2, M+4 peak ratio would confirm the presence of two chlorine atoms. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. nih.gov These techniques are based on the principle that molecular bonds vibrate at specific frequencies. For this compound, IR and Raman spectra would show characteristic absorption bands corresponding to:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

C=C and C=N stretching: These vibrations within the isoquinoline ring system would appear in the 1400-1650 cm⁻¹ region. researchgate.net

C-Cl stretching: Strong absorptions corresponding to the carbon-chlorine bonds would be present in the fingerprint region, typically between 600 and 800 cm⁻¹.

C-F stretching: A strong, characteristic band for the carbon-fluorine bond would be expected in the 1000-1300 cm⁻¹ range.

Computational methods, such as Density Functional Theory (DFT), are often used alongside experimental measurements to assign the observed vibrational bands accurately. nih.govnih.gov

Chromatographic Separation and Purification Techniques

Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, or impurities, as well as for quantifying its presence.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of organic compounds. researchgate.net For a halogenated aromatic compound like this compound, a reversed-phase HPLC method would likely be employed.

Stationary Phase: A C18 column is a common choice for separating moderately nonpolar compounds. researchgate.net

Mobile Phase: A mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, would be used. The gradient of the organic solvent would be optimized to achieve good separation. researchgate.net

Detection:

UV-Vis Detector: As an aromatic system, this compound is expected to have strong UV absorbance, making a photodiode array (PDA) or UV-Vis detector highly effective for its detection and quantification.

Fluorescence Detector: Some isoquinoline alkaloids exhibit native fluorescence, which can be exploited for highly sensitive and selective detection. researchgate.net

The enantiomeric excess of chiral molecules can be determined using HPLC with a chiral stationary phase. acs.org

| HPLC Parameter | Typical Conditions for Halogenated Isoquinolines |

| Column | Reversed-phase C18, C8, or Phenyl |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with additives (e.g., formic acid, ammonium (B1175870) formate) |

| Detection | UV-Vis (PDA), Fluorescence |

| Flow Rate | 0.5 - 1.5 mL/min |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis

The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and specific detection of MS. chromatographyonline.com This hyphenated technique is invaluable for analyzing complex mixtures, identifying unknown impurities, and confirming the identity of separated components in real-time. acs.orgnih.gov

For a sample containing this compound, an LC-MS system would first separate the components of the mixture chromatographically. As each component elutes from the column, it is ionized (e.g., by ESI or APCI) and enters the mass spectrometer. nih.gov The resulting data provides both the retention time (from LC) and the mass-to-charge ratio (from MS) for each component, allowing for confident identification. High-resolution LC-MS (LC-HRMS) can provide the elemental composition of each separated peak, which is a powerful tool for identifying byproducts and metabolites. mdpi.com

Advanced Imaging and Localization Techniques (e.g., Surface-Enhanced Raman Spectroscopy - SERS)

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that can provide detailed chemical information, even from single molecules. While direct SERS studies on this compound are not extensively reported in peer-reviewed literature, the principles of SERS and its application to related heterocyclic and halogenated compounds provide a strong basis for its potential utility in the analysis of this specific molecule.

SERS leverages the enhancement of Raman scattering from molecules adsorbed onto or very near to a nanostructured metallic surface, typically gold or silver. This enhancement allows for the detection of analytes at much lower concentrations than conventional Raman spectroscopy. For a molecule like this compound, SERS could offer several analytical advantages:

Structural Elucidation: The SERS spectrum would provide a unique vibrational fingerprint, with specific peaks corresponding to the stretching and bending modes of its chemical bonds. This includes vibrations of the isoquinoline ring, as well as the carbon-chlorine and carbon-fluorine bonds. The precise frequencies of these vibrations can be sensitive to the local chemical environment.

Localization and Imaging: When coupled with microscopy, SERS can be used to map the spatial distribution of this compound on a surface. This could be invaluable in studies of its interactions with biological systems or materials, providing insights into its localization within cells or on functionalized surfaces.

The successful application of SERS to this compound would depend on several experimental factors, including the choice of SERS substrate, the excitation wavelength, and the potential for the molecule to adsorb to the metallic surface. The orientation of the molecule on the SERS substrate can also influence the relative intensities of the observed Raman bands.

| Functional Group/Vibrational Mode | Expected Raman Shift Range (cm⁻¹) | Notes |

| Isoquinoline Ring Breathing | 1300 - 1600 | A complex series of peaks characteristic of the aromatic ring system. |

| C-Cl Stretching | 600 - 800 | The presence of two chlorine atoms may lead to symmetric and asymmetric stretching modes. |

| C-F Stretching | 1000 - 1400 | Typically a strong and distinct peak. |

| C-H Stretching (Aromatic) | 3000 - 3100 | Generally weaker in Raman spectroscopy compared to other modes. |

| Ring Deformation Modes | 400 - 1000 | Various in-plane and out-of-plane bending vibrations of the isoquinoline ring. |

This table is illustrative and based on general vibrational spectroscopy principles for similar organic molecules. Actual peak positions for this compound would need to be determined experimentally.

Methods for Purity Assessment and Impurity Profiling

Ensuring the purity of this compound is critical for any research application. Impurities can arise from the synthetic route, degradation, or storage. A comprehensive purity assessment involves the use of high-resolution separation techniques coupled with sensitive detection methods.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the cornerstones of purity assessment for organic compounds. These techniques separate components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For a halogenated aromatic compound like this compound, reversed-phase HPLC or UPLC would be the most common approach.

A typical method would involve:

Column: A C18 or C8 stationary phase, which is non-polar.

Mobile Phase: A mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol, run in a gradient mode to ensure the elution of compounds with a range of polarities.

Detection: A UV detector is commonly used, as the isoquinoline ring system will absorb UV light. The selection of the detection wavelength would be optimized based on the UV-Vis spectrum of this compound.

Impurity Profiling with Mass Spectrometry (MS)

To identify and characterize impurities, HPLC or UPLC is often coupled with a mass spectrometer (LC-MS). This powerful hyphenated technique provides both the retention time from the chromatography and the mass-to-charge ratio (m/z) of the eluting compounds.

For the analysis of this compound and its potential impurities, a high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, would be highly beneficial. HRMS provides very accurate mass measurements, which can be used to determine the elemental composition of an unknown impurity.

Further structural information can be obtained using tandem mass spectrometry (MS/MS). In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are detected. The fragmentation pattern provides valuable clues about the structure of the impurity. For example, the loss of a chlorine atom or a fluorine atom would result in characteristic neutral losses that can be readily identified.

The table below outlines a hypothetical impurity profiling workflow and the type of data that would be generated.

| Analytical Step | Technique | Expected Outcome |

| Separation | UPLC with a C18 column | Separation of this compound from potential impurities based on their retention times. |

| Detection and Identification | High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement of the parent compound and any impurities, allowing for the determination of their elemental formulas. |

| Structural Elucidation | Tandem Mass Spectrometry (MS/MS) | Generation of fragmentation patterns for the parent compound and impurities to aid in structural identification. |

| Quantification | UPLC with UV or MS detection | Determination of the relative amounts of impurities present in the sample. |

Common Types of Impurities

In the context of this compound, potential impurities could include:

Isomers: Positional isomers where the chlorine and fluorine atoms are at different positions on the isoquinoline ring.

Starting Materials and Intermediates: Unreacted precursors or byproducts from the synthetic process.

Over- or Under-halogenated Species: Molecules with more or fewer halogen atoms than the target compound.

Degradation Products: Compounds formed due to exposure to light, heat, or reactive chemicals.

The development and validation of such analytical methods are crucial to ensure their accuracy, precision, and reliability for the intended purpose of analyzing this compound. gavinpublishers.comdemarcheiso17025.comnih.gov

Future Research Trajectories and Academic Applications of 1,3 Dichloro 7 Fluoroisoquinoline

Design and Synthesis of Next-Generation Analogs with Enhanced Biological Selectivity

The strategic placement of chloro and fluoro substituents on the isoquinoline (B145761) ring of 1,3-dichloro-7-fluoroisoquinoline offers a unique starting point for the synthesis of next-generation analogs with potentially high biological selectivity. The chlorine atoms at the 1 and 3 positions are reactive sites suitable for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This provides a pathway to a diverse library of derivatives.

Future research should focus on the systematic exploration of structure-activity relationships (SAR) by introducing various substituents at these positions. For instance, the introduction of amino, alkoxy, and thioether moieties could significantly modulate the compound's electronic and steric properties, thereby influencing its interaction with biological targets. The fluorine atom at the 7-position is expected to enhance metabolic stability and binding affinity to target proteins, a common strategy in modern drug design. nih.gov The synthesis of 7-fluoro and 6-chloro isoquinoline derivatives has shown significant inhibitory activity against phosphodiesterase PDE4B, highlighting the potential of halogenated isoquinolines. nih.gov

A key objective will be to synthesize analogs with improved selectivity for specific biological targets, such as protein kinases, which are often implicated in cancer and inflammatory diseases. The development of isoquinoline-based biaryls as potent tubulin inhibitors demonstrates the potential of this scaffold in oncology. researchgate.net

Exploration of Multi-Targeted Ligands for Complex Biological Systems

The inherent structural features of the this compound scaffold make it an attractive candidate for the development of multi-targeted ligands. These ligands are designed to interact with multiple biological targets simultaneously, a strategy that is gaining traction for the treatment of complex multifactorial diseases like cancer and neurodegenerative disorders. mdpi.comresearchgate.net

The dichlorinated positions can be functionalized with different pharmacophores, each designed to interact with a specific target. For example, one chlorine atom could be replaced with a moiety targeting a specific kinase, while the other is substituted with a group aimed at a different signaling pathway. Research in this area would involve the rational design of such hybrid molecules, leveraging computational modeling and a deep understanding of the target structures. The quinoline (B57606) scaffold has already been successfully used to design multi-targeted inhibitors for cancer therapy. mdpi.com

| Potential Target Class | Rationale for this compound as a Scaffold |

| Protein Kinases | The isoquinoline core is a known kinase inhibitor scaffold. Halogenation can enhance binding affinity and selectivity. |

| G-protein Coupled Receptors | The scaffold allows for diverse functionalization to match the binding pockets of various GPCRs. |

| Ion Channels | The rigid heterocyclic structure can be modified to interact with specific ion channel subtypes. |

| Enzymes (e.g., Topoisomerases) | Lamellarins, which contain a pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, are known inhibitors of Topoisomerase I. rsc.org |

Integration of Halogenated Isoquinolines into Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of diverse compounds for high-throughput screening. nih.gov The this compound core is an ideal starting point for the construction of combinatorial libraries due to its two reactive chlorine atoms.

Future work should focus on developing robust solid-phase or solution-phase synthetic methodologies to generate large libraries of 1,3-disubstituted-7-fluoroisoquinoline derivatives. This would involve the reaction of the dichlorinated scaffold with a diverse set of building blocks, such as amines, alcohols, and thiols. Patents have already been filed for the creation of isoquinoline combinatorial libraries, indicating the recognized value of this approach. nih.gov The resulting libraries could be screened against a wide range of biological targets to identify novel hit compounds for various diseases. acs.org

Advancements in Asymmetric Synthesis for Stereoselective Drug Discovery

Many biologically active molecules are chiral, with one enantiomer often exhibiting greater potency and a better safety profile than the other. The isoquinoline scaffold is a core component of numerous chiral natural products and synthetic drugs. nih.govthieme-connect.commdpi.com Therefore, the development of asymmetric methods to synthesize chiral derivatives of this compound is a critical area for future research.

While the parent molecule is achiral, the introduction of substituents at the C1 position can create a stereocenter. Future research should explore the use of chiral catalysts and auxiliaries to control the stereochemistry of these substitution reactions. nih.govacs.org The development of enantioselective methods will be crucial for producing single-enantiomer drugs, which is a key requirement in modern drug discovery. mdpi.com

Potential for Radioligand Development for Positron Emission Tomography (PET) Research

Positron Emission Tomography (PET) is a non-invasive imaging technique that is widely used in clinical diagnostics and drug development. nih.gov It relies on the use of radiolabeled molecules (radioligands) that bind to specific targets in the body. The presence of a fluorine atom in this compound makes it an ideal candidate for the development of a fluorine-18 (B77423) (¹⁸F) labeled PET radioligand.

¹⁸F is a positron-emitting isotope with a convenient half-life of approximately 110 minutes, making it suitable for PET imaging. frontiersin.org Future research should focus on developing methods for the efficient and rapid radiolabeling of this compound with ¹⁸F. This would involve nucleophilic fluorination reactions on a suitable precursor. Once developed, an ¹⁸F-labeled version of this compound or its derivatives could be used to study the in vivo distribution and target engagement of these molecules, providing invaluable information for drug development. The development of ¹⁸F-labeled probes for imaging various biological targets is an active area of research. frontiersin.orgnih.govspringernature.com

Application of Continuous Flow Chemistry in Isoquinoline Synthesis for Research Scale-Up

Continuous flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and reproducibility. researchgate.net The application of flow chemistry to the synthesis of isoquinolines and their derivatives is a promising area for future research. researchgate.netrsc.org

Future efforts should be directed towards developing continuous flow processes for the synthesis of this compound and its analogs. This would enable the efficient and safe production of these compounds on a larger scale, which is essential for preclinical and clinical studies. Flow chemistry can also facilitate the exploration of reaction conditions that are difficult to achieve in batch, potentially leading to novel and more efficient synthetic routes. rsc.org

Q & A

Q. What are the established synthetic routes for 1,3-dichloro-7-fluoroisoquinoline, and how can reaction conditions be optimized?

Methodological Answer : Synthesis typically involves halogenation and fluorination of isoquinoline precursors. Key variables include:

- Catalysts : Use of Lewis acids (e.g., AlCl₃) for chlorination .

- Temperature : Controlled stepwise heating (e.g., 60–80°C for fluorination) to avoid side reactions.

- Solvents : Polar aprotic solvents (e.g., DMF) improve solubility and reaction efficiency.

Optimization requires systematic variation of these parameters, monitored via HPLC or GC-MS for yield and purity .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR confirms fluorine substitution patterns; ¹H/¹³C NMR identifies chloro groups at positions 1 and 3 .

- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., Cl and F contributions) .

- X-ray Crystallography : Resolves structural ambiguities, particularly for crystalline derivatives .

Note: Cross-validate results with multiple techniques to ensure accuracy .

Q. How does the stability of this compound vary under different storage conditions?

Methodological Answer :

- Degradation Pathways : Hydrolysis of chloro groups in humid environments; photodegradation under UV light.

- Stability Testing :

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

Methodological Answer :

- Computational Modeling : Density Functional Theory (DFT) predicts electron-deficient sites (C-4 and C-8) prone to Suzuki-Miyaura coupling .

- Experimental Validation : Use isotopic labeling (e.g., deuterated substrates) to track regioselectivity. Compare kinetic data (rate constants) with computational predictions .

Contradiction Alert: Some studies report unexpected C-5 reactivity under high-pressure conditions; investigate steric vs. electronic factors .

Q. How can contradictory literature data on the compound’s biological activity be resolved?

Methodological Answer :

- Meta-Analysis Framework :

- PICOT Adaptation :

- Population : Cell lines/organisms used (e.g., HEK293 vs. HeLa).

- Intervention : Dosage ranges and exposure times.

- Comparison : Positive/negative controls (e.g., cisplatin for cytotoxicity).

- Outcome : IC₅₀ values or inhibition rates .

- Reproducibility Testing : Replicate studies under standardized conditions (e.g., RPMI-1640 media, 48h exposure) .

Q. What strategies enable selective functionalization of this compound for targeted drug discovery?

Methodological Answer :

- Protecting Groups : Temporarily block fluorine at C-7 using silyl ethers to direct chlorination .

- Transition Metal Catalysis : Pd-catalyzed C–H activation for late-stage diversification .

- Parallel Synthesis : Generate a library of derivatives via combinatorial chemistry; screen for SAR using SPR or MST .

Data Presentation Guidelines

Q. How should contradictory spectral data be reported in publications?

Methodological Answer :

- Transparency : Disclose all raw data (e.g., NMR peaks at δ 7.2–7.4 ppm) in supplementary materials .

- Error Analysis : Calculate confidence intervals for replicate measurements; use Q-test to identify outliers .

- Visualization : Highlight discrepancies in tables with footnotes (e.g., “Batch-dependent variability observed”) .

Computational and Theoretical Extensions

Q. Can molecular docking predict interactions between this compound and biological targets?

Methodological Answer :

- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.

- Validation : Compare predicted binding affinities with experimental SPR data .

- Limitations : Solvent effects and protein flexibility may reduce accuracy; employ MD simulations for refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.